Kojic dipalmitate

Description

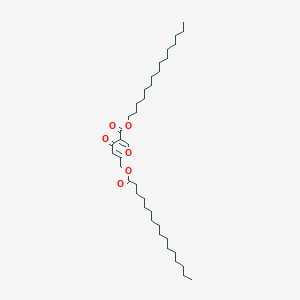

(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, also known as Kojic Acid Dipalmitate (CAS: 79725-98-7), is a diester derivative of kojic acid, where two palmitoyl groups are esterified to the hydroxyl and carbonyl oxygen atoms of the pyrone ring . Its molecular formula is C₃₈H₆₆O₆, with a molecular weight of 618.93 g/mol . Structurally, it consists of a γ-pyrone core modified with palmitate esters at the 2- and 5-positions, enhancing its lipophilicity compared to unmodified kojic acid . Commercial availability has been discontinued in certain product sizes (e.g., 100g and 500g batches), suggesting challenges in production or stability .

Propriétés

Numéro CAS |

79725-98-7 |

|---|---|

Formule moléculaire |

C37H64O6 |

Poids moléculaire |

604.9 g/mol |

Nom IUPAC |

(5-hexadecanoyloxy-4-oxopyran-2-yl) hexadecanoate |

InChI |

InChI=1S/C37H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)42-34-32-41-37(31-33(34)38)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |

Clé InChI |

URJOWNUVTORLNY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation of 5-Substituted 2-Hydroxymethyl-4-oxo-4H-pyran

- The primary alcohol group at position 2 of 5-substituted 4-oxo-4H-pyran is oxidized to the corresponding carboxylic acid using various oxidizing agents.

- The Jones reagent (CrO3 in aqueous sulfuric acid) is reported as an efficient oxidant for this transformation, providing high yields of the carboxylic acid intermediate (comenic acid derivatives).

- Alternative oxidants include Ag2O and palladium-catalyzed oxygen oxidation , but Jones reagent remains preferred for its efficiency and reproducibility.

Esterification to Form Palmitoyloxy Substituted Derivatives

- The carboxylic acid intermediate is esterified with palmitic acid or palmitoyl chloride to introduce the palmitoyloxy group at position 5.

- Esterification is typically carried out under acidic conditions using p-toluenesulfonic acid as a catalyst in benzene with azeotropic removal of water to drive the reaction to completion.

- Alternatively, acid chlorides of palmitic acid can be reacted with the hydroxy group at position 5 to form the ester linkage.

Synthesis of (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl Palmitate

This compound can be viewed as a glycosyl ester where the 4-oxo-4H-pyran ring is substituted with palmitoyloxy at position 5 and bears a methyl palmitate moiety at position 2.

Glycosylation Approach

- A glycosyl bromide intermediate derived from the pyran ring is prepared by bromination of the corresponding thioglycoside or glycosyl acetate precursor using reagents such as Br2 or TMSBr in dry dichloromethane at low temperature (0 °C to -40 °C).

- The crude glycosyl bromide is then reacted with palmitic acid in the presence of a phenanthroline catalyst (e.g., 2,9-dibutyl-1,10-phenanthroline) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) .

- The reaction is conducted in mixed solvents (e.g., methyl tert-butyl ether/dichloroethane) at elevated temperatures (~50 °C) for extended periods (18 hours) to afford the glycosyl ester product.

Purification and Characterization

- The crude product is purified by silica gel flash chromatography using gradients of dichloromethane and ethyl acetate/hexanes.

- Characterization is performed by NMR spectroscopy, IR spectroscopy , and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Summary Table of Preparation Methods

Detailed Research Findings

- The use of Jones reagent for oxidation is preferred due to its high yield and reproducibility in converting 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran to the corresponding carboxylic acid.

- The phenanthroline-catalyzed glycosylation method provides a highly stereoselective route to glycosyl esters, including long-chain fatty acid esters such as palmitate derivatives.

- The reaction conditions, including solvent choice and temperature, critically influence the yield and stereoselectivity of the glycosylation step.

- Spectroscopic data such as IR bands at 1740 cm⁻¹ (C=O stretch) and UV absorption maxima around 220–280 nm confirm the presence of the pyranone ring and ester functionalities.

- The final compound exhibits characteristic NMR signals consistent with the palmitoyloxy substitution and methyl palmitate moiety, confirming the successful synthesis.

Analyse Des Réactions Chimiques

Types de réactions : Le dipalmitate de Kojic subit principalement des réactions d'estérification. Il est résistant à l'oxydation, à la réduction et à d'autres réactions chimiques courantes en raison de sa liaison ester stable .

Réactifs et conditions courantes : La synthèse du dipalmitate de Kojic implique des réactifs tels que l'acide palmitique et l'acide kojique, avec des catalyseurs comme la double-lipase dans des solvants organiques . Les conditions de réaction comprennent généralement des températures contrôlées et des niveaux de pH pour assurer un rendement et une stabilité optimaux.

Principaux produits formés : Le principal produit de la réaction d'estérification est le dipalmitate de Kojic lui-même. Ce composé se caractérise par sa stabilité accrue, sa solubilité dans l'huile et ses propriétés d'absorption cutanée .

4. Applications de la recherche scientifique

Le dipalmitate de Kojic a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, le dipalmitate de Kojic est utilisé comme précurseur pour la synthèse d'autres dérivés aux propriétés améliorées. Sa stabilité et sa solubilité en font un candidat idéal pour diverses formulations chimiques .

Biologie : En recherche biologique, le dipalmitate de Kojic est étudié pour ses effets inhibiteurs sur l'activité de la tyrosinase. Cette propriété est cruciale pour comprendre la production de mélanine et développer des traitements pour les troubles de l'hyperpigmentation .

Médecine : En médecine, le dipalmitate de Kojic est exploré pour son potentiel dans le traitement des affections cutanées telles que le mélasma et les taches de vieillesse. Sa capacité à inhiber la formation de mélanine en fait un composant précieux dans les traitements dermatologiques .

Industrie : Dans l'industrie cosmétique, le dipalmitate de Kojic est largement utilisé dans les produits éclaircissants pour la peau. Sa stabilité et son efficacité ont conduit à son inclusion dans plus de 132 formulations cosmétiques, notamment des crèmes, des lotions et des sérums .

5. Mécanisme d'action

Le dipalmitate de Kojic exerce ses effets en inhibant l'activité de la tyrosinase, une enzyme cruciale pour la production de mélanine. En bloquant la tyrosinase, le dipalmitate de Kojic empêche la formation de mélanine, ce qui entraîne une réduction de la pigmentation de la peau . L'efficacité du composé est accrue lorsqu'il est combiné à des dérivés de la glucosamine tels que la N-acétyl-glucosamine .

Composés similaires :

- Acide kojique

- Arbutine

- Hydroquinone

- Acide azélaïque

Comparaison : Le dipalmitate de Kojic se distingue de ces composés par sa stabilité supérieure et sa solubilité dans les huiles. Contrairement à l'acide kojique, qui est sujet à l'instabilité sous l'effet de la lumière et de la chaleur, le dipalmitate de Kojic conserve son efficacité dans diverses formulations . Comparé à l'hydroquinone, le dipalmitate de Kojic offre une alternative plus sûre avec une toxicité plus faible et moins d'effets secondaires .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran compounds can exhibit significant antibacterial properties. Studies have demonstrated that (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent in pharmaceuticals.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar pyran derivatives and their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results suggested that modifications on the pyran ring could enhance activity, indicating a pathway for optimizing (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate for medicinal use.

Food Science

In food science, (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate has been investigated for its antioxidant properties. Antioxidants are crucial in food preservation as they prevent oxidative spoilage and extend shelf life.

Research Findings:

A comparative study published in Food Chemistry examined various natural antioxidants, including this compound, showing that it effectively scavenged free radicals and reduced lipid peroxidation in food matrices. The study concluded that incorporating this compound into food products could enhance their stability and nutritional quality.

Material Science

The compound's unique structure allows it to be used in developing bio-based materials. Its hydrophobic properties make it suitable for applications in coatings and packaging materials, where moisture resistance is essential.

Application Example:

Research conducted at a materials science institute demonstrated the use of (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate in creating biodegradable films. These films showed promising mechanical properties and biodegradability compared to traditional plastic materials, supporting sustainability efforts in packaging.

Data Table: Summary of Applications

Mécanisme D'action

Kojic dipalmitate exerts its effects by inhibiting the activity of tyrosinase, an enzyme crucial for melanin production. By blocking tyrosinase, this compound prevents the formation of melanin, leading to a reduction in skin pigmentation . The compound’s effectiveness is enhanced when combined with glucosamine derivatives such as N-acetylglucosamine .

Comparaison Avec Des Composés Similaires

Key Observations:

Structural Complexity: Kojic Acid Dipalmitate’s γ-pyrone core distinguishes it from simpler linear esters like methyl or ethyl palmitate. This aromatic system may influence UV stability and interaction with biological targets (e.g., tyrosinase inhibition) . Isocetyl palmitate’s branched alkyl chain enhances its solubility in non-polar matrices, improving emulsion stability in cosmetics compared to linear analogs .

Bioactivity: Methyl palmitate and ethyl palmitate exhibit confirmed antioxidant activity, likely due to their ability to scavenge free radicals via ester linkages . The palmitoyl groups may enhance skin penetration or stability, though this remains speculative without direct data . Trans-13-octadecenoic acid methyl ester (a linoleic acid ester) demonstrates cytotoxicity, highlighting how minor structural variations (e.g., unsaturated vs. saturated chains) drastically alter biological effects .

Applications :

- Isocetyl palmitate is favored in cosmetics for its emulsifying properties and biocompatibility, whereas Kojic Acid Dipalmitate ’s discontinued status suggests formulation challenges despite its theoretical benefits .

- Simpler esters like methyl and ethyl palmitate are cost-effective additives in industrial and antioxidant applications .

Activité Biologique

(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, also known by its CAS number 79725-98-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anti-cancer, and antiviral properties.

- Molecular Formula: C₃₈H₆₆O₆

- Molecular Weight: 618.93 g/mol

- Purity: ≥95%

- CAS Number: 79725-98-7

Anti-Cancer Properties

Research has indicated that derivatives of pyran compounds, including (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, exhibit significant anti-cancer activity. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from kojic acid have shown promise against hepatocellular carcinoma by inducing apoptosis in liver cancer cells .

Anti-Viral Activity

The compound's structural similarity to other pyran derivatives suggests potential antiviral properties. Notably, studies on related compounds have shown effectiveness against the hepatitis C virus (HCV). In vitro assays indicated that certain pyran derivatives inhibited HCV replication in subgenomic replicon cells, suggesting a mechanism that could be explored further for (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate .

Anti-Inflammatory Effects

The anti-inflammatory activity of (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate has been suggested based on its ability to suppress nitric oxide production in macrophages. This is significant as excessive nitric oxide is associated with various inflammatory diseases. Compounds structurally related to this pyran derivative have been shown to modulate inflammatory pathways effectively .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anti-Cancer | Demonstrated apoptosis induction in liver cancer cells. | |

| Anti-Viral | Inhibited HCV replication in vitro. | |

| Anti-Inflammatory | Suppressed nitric oxide production in macrophages. |

The biological activities of (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate may involve several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Viral Replication : Disruption of viral life cycles through interference with host cellular machinery.

- Nitric Oxide Modulation : Reduction of pro-inflammatory mediators through inhibition of nitric oxide synthase.

Q & A

Q. What are the established methods for synthesizing (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, and how are reaction conditions optimized?

The compound is synthesized via esterification of kojic acid with palmitoyl chloride. Typical protocols involve reacting kojic acid with excess palmitoyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen, using a base like pyridine or triethylamine to neutralize HCl byproducts. Reaction optimization employs Design of Experiments (DoE) and Response Surface Methodology (RSM) to model variables such as temperature, molar ratios, and catalyst concentration. For instance, RSM can predict optimal conversion rates of methyl palmitate derivatives with an R² value of 0.8476, indicating robust model validity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and substitution patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass Spectrometry (MS) verifies molecular weight (618.927 g/mol) and fragmentation patterns. X-ray crystallography, though less common, resolves crystal packing and bond angles, as demonstrated in studies of structurally similar pyranone derivatives .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation thresholds. Hydrolytic stability is tested in buffered solutions (pH 4–9) at 25–60°C, with HPLC monitoring decomposition products like free kojic acid and palmitic acid. Long-term storage recommendations (2–8°C in inert atmospheres) are derived from analogous palmitamide derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physicochemical properties across studies?

Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Cross-validate data using orthogonal methods:

Q. How can impurity profiles be systematically quantified, and what thresholds are acceptable for research-grade material?

Reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) separates and quantifies impurities. Methyl palmitate and stearate derivatives serve as reference standards, with resolution ≥3.0 between adjacent peaks. Acceptable impurity thresholds depend on application: ≤1% for mechanistic studies, ≤5% for preliminary bioactivity screening .

Q. What advanced computational tools are used to predict the compound’s reactivity or interactions in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like tyrosinase, a target for kojic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., acyl chain length) with inhibitory potency. These methods guide rational design of derivatives with enhanced stability or selectivity .

Q. How does the compound’s crystal structure inform its physicochemical behavior?

Single-crystal X-ray diffraction reveals bond lengths, torsion angles, and hydrogen-bonding networks. For example, similar pyranone derivatives exhibit planar pyran rings with dihedral angles <5°, favoring π-π stacking in solid-state structures. This data aids in predicting solubility and polymorphism .

Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?

Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Scale-up protocols for palmitate esters often use flow chemistry to enhance heat/mass transfer and reduce side reactions. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield and purity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.